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molecular formula C7H13BrO2 B1630535 Methyl 2-bromohexanoate CAS No. 5445-19-2

Methyl 2-bromohexanoate

Cat. No. B1630535
M. Wt: 209.08 g/mol
InChI Key: YGLPDRIMFIXNBI-UHFFFAOYSA-N
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Patent
US05294463

Procedure details

0.3 moles of 6 bromohexanoyl chloride are dissolved in 150 ml of benzene. 26 g (0.34 moles) of methanol are added, applying cooling, and then 45 g (0.445 moles) of triethylamine in solution in 50 ml of benzene are added drop by drop. The mixture is agitated at ambient temperature for 16 hours. The reaction medium is then poured into water, acidified with HCl. The benzene is extracted. The raw product is then distilled under vacuum. This gives 43.7 g of ester with a boiling point of approx. 80° C. at a pressure of 2.25.10-2Pa of mercury; the yield is 69.7 percent.
[Compound]
Name
6
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
69.7%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]C(Cl)=O.[CH3:10][OH:11].[CH2:12](N(CC)CC)C.Cl.[OH2:20]>C1C=CC=CC=1>[Br:1][CH:2]([CH2:3][CH2:4][CH2:5][CH3:6])[C:10]([O:20][CH3:12])=[O:11]

Inputs

Step One
Name
6
Quantity
0.3 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is agitated at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
applying cooling
EXTRACTION
Type
EXTRACTION
Details
The benzene is extracted
DISTILLATION
Type
DISTILLATION
Details
The raw product is then distilled under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC(C(=O)OC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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